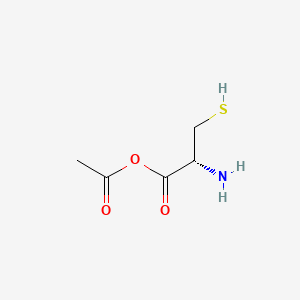

Acetyl cysteinate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

25988-61-8 |

|---|---|

Molecular Formula |

C5H9NO3S |

Molecular Weight |

163.20 g/mol |

IUPAC Name |

acetyl (2R)-2-amino-3-sulfanylpropanoate |

InChI |

InChI=1S/C5H9NO3S/c1-3(7)9-5(8)4(6)2-10/h4,10H,2,6H2,1H3/t4-/m0/s1 |

InChI Key |

PEWXENMTDDNSMK-BYPYZUCNSA-N |

Isomeric SMILES |

CC(=O)OC(=O)[C@H](CS)N |

Canonical SMILES |

CC(=O)OC(=O)C(CS)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of N Acetyl Cysteine

Novel Approaches for High-Yield Synthesis of N-Acetyl Cysteine

The industrial production of N-Acetyl Cysteine has prompted research into more efficient synthetic methods that move beyond traditional multi-stage processes. These novel approaches aim to maximize product yield, simplify purification, and reduce environmental impact.

A significant advancement in NAC synthesis is the development of an effective single-batch, or one-pot, process. mdpi.comresearchgate.net This method circumvents the complexities of multi-stage syntheses, offering a streamlined route to high-purity N-Acetyl Cysteine. mdpi.com One such method involves the reaction of L-cysteine with N-acetyl-1H-benzotriazole in methanol (B129727) at room temperature. mdpi.comresearchgate.net The process begins with the preparation of N-acetyl-1H-benzotriazole from the reaction of acetic acid with 1H-benzotriazole and thionyl chloride (SOCl₂). mdpi.com This intermediate is then dissolved in methanol, to which L-cysteine is added and stirred for several hours. mdpi.comresearchgate.net

This single-batch approach has demonstrated the potential to be a viable alternative for producing NAC, achieving a high reaction yield of 94%. mdpi.com The purification process is also optimized, involving a three-step separation using specific solvents to isolate the final product with excellent purity. mdpi.com The initial step uses water to remove the unreacted N-acetyl-1H-benzotriazole, followed by the use of dried ethanol (B145695) to separate any remaining L-cysteine. mdpi.com The final purification step employs diethyl ether to dissolve the benzotriazole (B28993) by-product, leaving the insoluble N-Acetyl Cysteine. mdpi.com

| Step | Reagents | Solvent | Purpose | Reference |

|---|---|---|---|---|

| 1: Synthesis | L-cysteine, N-acetyl-1H-benzotriazole | Methanol | Formation of N-Acetyl Cysteine in a single batch. | mdpi.comresearchgate.net |

| 2: Purification A | Milli-Q Water | - | Isolation of unreacted N-acetyl-1H-benzotriazole. | mdpi.com |

| 3: Purification B | Dried Ethanol | - | Separation of unreacted L-cysteine. | mdpi.com |

| 4: Purification C | Diethyl Ether | - | Removal of benzotriazole by-product. | mdpi.com |

The high-yield, single-batch synthesis of NAC is an adaptation of methods used in peptide synthesis. mdpi.com Solid-phase peptide synthesis (SPPS) is a standard method for the chemical production of peptides, valued for its scalability and potential for automation, which has led to its broad adoption in the pharmaceutical industry. rsc.org While traditional SPPS is known for extensive solvent use, the principles of efficient coupling and purification can be adapted for smaller molecules like NAC. rsc.org

The synthesis of NAC using N-acetyl-1H-benzotriazole leverages a peptide-making route to achieve a high-yield product suitable for industrial consideration. mdpi.com This approach represents a move towards greener chemistry in pharmaceutical production by simplifying the process and potentially reducing the large volumes of solvents typically associated with peptide chemistry. rsc.org The uncomplicated and efficient nature of this method demonstrates how techniques developed for complex polymers like peptides can be successfully modified for the large-scale synthesis of related small-molecule therapeutics. mdpi.com

Synthesis and Characterization of N-Acetyl Cysteine Derivatives

The modification of N-Acetyl Cysteine's chemical structure can lead to derivatives with enhanced properties, such as improved bioavailability and membrane permeability. frontiersin.orgresearchgate.net Research has focused on synthesizing ester and amide derivatives, as well as studying the interaction of NAC with metal ions to form complexes.

N-Acetyl Cysteine Amide (NACA) is a derivative where the carboxylic acid group of NAC is replaced with an amide group, a modification that confers a neutral charge and improves lipophilicity. frontiersin.orgresearchgate.net Several synthetic routes for NACA have been developed.

One efficient, large-scale process starts with N-acetyl-L-cysteine. google.com This method involves:

Contacting N-acetyl-L-cysteine with an organic alcohol (e.g., dry methanol) and an inorganic acid (e.g., sulfuric acid) to form the N-acetyl-L-cysteine ester. google.com

Neutralizing the acid in the resulting solution. google.com

Separating the organic solution containing the ester. google.com

Contacting the isolated N-acetyl-L-cysteine ester with ammonia (B1221849) (e.g., aqueous ammonium (B1175870) hydroxide) to form N-acetyl-L-cysteine amide. google.com

An alternative multi-step pathway begins with the naturally occurring amino acid L-cystine. google.comgoogle.com This process can be summarized in four main steps:

Esterification: The two carboxylic acid groups of L-cystine are protected by reacting it with an alcohol (e.g., methanol) and a chlorinating reagent to form L-cystine dimethyl ester dihydrochloride. google.comgoogle.com

Acetylation: The amino groups are acetylated using acetic anhydride (B1165640) and a base like triethylamine (B128534) in an acetonitrile (B52724) solvent to produce di-N-acetylcystine dimethylester. google.comgoogle.com

Amidation: The methyl ester groups are converted to primary amides by reacting the intermediate with ammonium hydroxide, forming di-N-acetylcystine amide (Di-NACA). google.comgoogle.com

Reductive Cleavage: The disulfide bond in Di-NACA is cleaved using a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to yield the final NACA product. google.comgoogle.com

| Pathway | Starting Material | Key Intermediates | Final Step | Reference |

|---|---|---|---|---|

| Route 1 | N-acetyl-L-cysteine | N-acetyl-L-cysteine ester | Ammonolysis with ammonia. | google.com |

| Route 2 | L-cystine | L-cystine dimethylester, di-N-acetylcystine dimethylester, di-N-acetylcystine amide (Di-NACA) | Reductive cleavage of Di-NACA with DTT or TCEP. | google.comgoogle.com |

N-Acetyl-L-cysteine Ethyl Ester (NACET) is another significant derivative, created through the esterification of NAC's carboxyl group. unisi.itnih.gov This modification drastically increases the lipophilicity of the molecule compared to NAC, which improves its pharmacokinetics and ability to cross cell membranes. unisi.itmdpi.com

The synthesis of NACET is typically achieved through the N-acetylation of L-cysteine ethyl ester. unisi.it This reaction is carried out by treating L-cysteine ethyl ester with equimolar amounts of acetic anhydride in a solvent like dichloromethane, often under an inert argon atmosphere. unisi.it Following the reaction, the NACET product is isolated and purified, with analyses confirming a high degree of chemical purity (>99%). unisi.it The resulting compound is a lipophilic, charge-free molecule that can readily enter cells, where it is subsequently de-esterified back to NAC. unisi.itmdpi.com

N-Acetyl Cysteine is a potent chelating agent for many metal ions. jocpr.com Its ability to form metal complexes is attributed to its two primary binding groups: the carboxyl (-COO) and the thiol (-S) groups. acs.orgnih.gov The protonation state of these functional groups plays a crucial role in the formation of these complexes. acs.orgnih.gov The dissociation of a proton from the carboxyl group (pKa1 ≈ 3.14-3.31) followed by the dissociation from the thiol group (pKa2 ≈ 9.43-9.85) results in a negatively charged ligand that can effectively attract and bind metal ions. acs.orgnih.govoup.com

NAC has been shown to form complexes with a variety of metal ions. Studies have prepared and characterized mixed ligand ternary complexes of NAC with metals such as Manganese (Mn(II)), Cobalt (Co(II)), Nickel (Ni(II)), Copper (Cu(II)), and Zinc (Zn(II)). jocpr.comisca.in In these complexes, NAC typically acts as a primary ligand, coordinating with the metal ion through the oxygen of the carboxylate group and the sulfur of the thiol group. jocpr.comisca.in The stoichiometric ratio of these complexes is often found to be 1:1:1 or 1:1:2 (NAC:Metal:Secondary Ligand). jocpr.com

Furthermore, NAC forms well-defined complexes with heavy metals like Mercury (Hg(II)). oup.com Depending on the pH and the ligand-to-metal ratio, different species can form, including di-, tri-, and even tetra-thiolate complexes such as Hg(NAC)₂²⁻, Hg(NAC)₃⁴⁻, and Hg(NAC)₄⁶⁻. oup.com

| Metal Ion | Example Complex Species | Binding Sites | Reference |

|---|---|---|---|

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Mixed ligand ternary complexes (e.g., 1:1:1 ratio) | Carboxylate (Oxygen), Thiol (Sulfur) | jocpr.comisca.in |

| Mercury (Hg(II)) | Hg(NAC)₂²⁻, Hg(NAC)₃⁴⁻, Hg(NAC)₄⁶⁻ | Primarily Thiol (Sulfur) | oup.com |

| Cr(III), Fe(III) | Studied for equilibrium constants | Carboxylate (Oxygen), Thiol (Sulfur) | nih.gov |

| Cadmium (Cd(II)), Lead (Pb(II)) | Binary and chelate complexes | Carboxylate (Oxygen), Thiol (Sulfur) | nih.gov |

Conjugation Chemistry for Advanced Research Probes

The chemical structure of N-Acetyl Cysteine (NAC), and specifically its deprotonated form, acetyl cysteinate, offers versatile handles for covalent modification, making it an invaluable building block for the synthesis of sophisticated research probes. The reactivity is primarily centered on its nucleophilic thiol group and its carboxylate moiety. In biological and buffered systems (pH > 7), the thiol group exists in equilibrium with its more reactive thiolate anion form (RS⁻), which is a potent nucleophile. This property is extensively exploited for site-specific conjugation to various molecular scaffolds.

Thiol-Maleimide Michael Addition: This is one of the most prevalent and efficient methods for bioconjugation involving cysteine residues. The reaction proceeds via a Michael-type addition where the nucleophilic thiolate anion of this compound attacks one of the electrophilic sp²-hybridized carbons of the maleimide (B117702) double bond. This reaction is highly chemoselective for thiols under mild conditions (typically pH 6.5-7.5), proceeds rapidly at room temperature, and forms a stable thioether linkage. This specificity allows for the precise attachment of NAC to maleimide-functionalized fluorophores, spin labels, or nanoparticles to create probes for detecting reactive oxygen species (ROS), tracking cellular redox state, or studying protein interactions.

Thiol-Ene "Click" Chemistry: The thiol-ene reaction provides an alternative, powerful conjugation strategy. This reaction involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an "ene"). It is often initiated by UV light in the presence of a photoinitiator. The key advantages of the thiol-ene reaction include its high efficiency, rapid reaction rates, and orthogonality to many other functional groups found in biological systems, including those targeted by Michael addition. This allows for the creation of complex, multifunctional probes where NAC can be incorporated alongside other molecules without cross-reactivity. For instance, NAC can be conjugated to an alkene-modified surface or polymer to create antioxidant materials.

Carboxylate-Amine Coupling: While the thiol group is the most common site for conjugation, the carboxylic acid moiety of NAC can also be utilized. This typically involves an amidation reaction to form a stable amide bond. The carboxylic acid must first be activated to create a better leaving group. Standard coupling reagents such as carbodiimides, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with N-hydroxysuccinimide (NHS), are used to form an active NHS-ester intermediate. This intermediate readily reacts with a primary amine on a target molecule (e.g., an amine-functionalized dye or polymer) to form the final conjugate. This approach is useful when the thiol group of NAC is intended to remain free for its biological or chemical activity.

The table below summarizes key conjugation strategies for developing NAC-based research probes.

| Conjugation Strategy | Reactive Groups | Key Reagents/Conditions | Bond Formed | Typical Application |

| Thiol-Maleimide Addition | NAC Thiolate (-S⁻) + Maleimide | pH 6.5-7.5, Room Temp | Stable Thioether | Fluorescent probes for redox sensing; Attachment to proteins |

| Thiol-Ene "Click" Chemistry | NAC Thiol (-SH) + Alkene | UV light, Photoinitiator | Thioether | Surface functionalization; Hydrogel formation; Polymer synthesis |

| Carboxylate-Amine Coupling | NAC Carboxylate (-COO⁻) + Amine | EDC, NHS | Amide | Creating prodrugs; Attaching to amine-functionalized scaffolds |

Bio-inspired Synthesis and Green Chemistry Principles

The industrial production and derivatization of N-Acetyl Cysteine have increasingly incorporated bio-inspired and green chemistry principles to enhance efficiency, reduce environmental impact, and improve product purity. These approaches move away from classical, often harsh, chemical methods toward more sustainable processes.

Bio-inspired Synthesis: Enzymatic Resolution The primary route to enantiomerically pure N-Acetyl-L-cysteine involves a key bio-inspired step: enzymatic kinetic resolution. The common chemical synthesis of NAC starts from L-cysteine, but this can lead to partial racemization, or it can be synthesized from racemic cysteine, resulting in N-acetyl-DL-cysteine. To obtain the biologically active L-enantiomer, an enzyme is used to selectively process the racemic mixture.

The enzyme Aminoacylase-1 , which is functionally analogous to enzymes found in mammalian kidneys, is employed on an industrial scale. The process works as follows:

A solution of N-acetyl-DL-cysteine is prepared.

Immobilized Aminoacylase-1 is introduced into the reactor.

The enzyme selectively catalyzes the hydrolysis of the acetyl group from N-acetyl-L-cysteine, yielding L-cysteine and acetate.

The N-acetyl-D-cysteine remains unreacted.

The resulting mixture contains L-cysteine and N-acetyl-D-cysteine, which have significantly different physical properties (e.g., solubility), allowing for their easy separation.

The separated N-acetyl-D-cysteine can be racemized and recycled back into the process, maximizing atom economy.

This biocatalytic method is a prime example of green chemistry, as it operates in water under mild temperature and pH conditions, exhibits near-perfect stereoselectivity, and avoids the use of hazardous reagents or solvents required for classical chemical resolution.

Application of Green Chemistry Principles The synthesis and modification of NAC can be evaluated against the 12 principles of green chemistry. The enzymatic resolution process aligns with several of these principles, showcasing a modern, sustainable approach to fine chemical manufacturing.

The table below details the alignment of NAC synthesis with key green chemistry principles.

| Green Chemistry Principle | Application in NAC Synthesis/Derivatization | Benefit / Outcome |

| 1. Prevention | Designing processes (like enzymatic resolution) that minimize byproduct formation from the outset. | Reduced waste treatment costs and environmental burden. |

| 3. Less Hazardous Synthesis | Using water as a solvent and enzymes as catalysts instead of strong acids/bases or toxic metal catalysts. | Inherently safer process for workers and the environment. |

| 5. Safer Solvents & Auxiliaries | The enzymatic resolution step is performed entirely in an aqueous medium, eliminating the need for volatile organic compounds (VOCs). | Reduced air pollution, flammability risk, and solvent waste. |

| 6. Design for Energy Efficiency | Biocatalytic reactions are conducted at or near ambient temperature and pressure. | Significant reduction in energy consumption compared to heat-intensive chemical separations. |

| 8. Reduce Derivatives | Enzymatic resolution avoids the need for protecting/deprotecting groups often required in chiral chemical synthesis. | Fewer reaction steps, leading to higher overall yield and less waste. |

| 9. Catalysis | Aminoacylase-1 is a highly selective and efficient catalyst that can be immobilized and reused multiple times. | Superior to stoichiometric reagents in terms of atom economy and waste reduction. |

By embracing these bio-inspired and green methodologies, the production of high-purity N-Acetyl Cysteine can be achieved in a manner that is both economically viable and environmentally responsible.

Sophisticated Analytical Methodologies for N Acetyl Cysteine and Its Metabolites/derivatives

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of N-acetylcysteine, offering high resolution and versatility. Various HPLC modes have been developed to quantify NAC and its derivatives in diverse matrices, from pharmaceutical formulations to complex biological samples. pcdn.coajpp.in

Reverse-Phase HPLC (RP-HPLC) is a widely employed technique for the simultaneous determination of the reduced thiol form of NAC and its primary oxidized disulfide metabolite, N,N'-diacetyl-L-cystine (Di-NAC). insights.bioinsights.bio A significant challenge in the analysis of NAC is its rapid oxidation to the disulfide form when in solution and exposed to air. pcdn.coinsights.bio Therefore, stability-indicating methods are essential.

To accurately quantify total NAC (both reduced and oxidized forms), sample preparation often includes a reduction step. Reducing agents such as dithiothreitol (B142953) (DTT) or tris[2-carboxyethyl]phosphine (TCEP) are used to convert the disulfide forms back to the reduced thiol, allowing for the measurement of the total NAC content. pcdn.conih.gov The selection of an appropriate diluent is also critical; for instance, 0.3 M hydrochloric acid has been identified as an optimal diluent in the development of certain ion-pair chromatography methods. ijper.org Chromatographic separation is typically achieved on a C18 column. insights.bioinsights.bio

Table 1: Example of RP-HPLC Method for NAC and Di-NAC Quantification

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm) | insights.bioinsights.bio |

| Mobile Phase | Isocratic elution with Acetonitrile (B52724) and water (4:96 v/v) containing 0.1% Trifluoroacetic acid (TFA) | insights.bio |

| Flow Rate | 1.0 mL/min | insights.bioinsights.bio |

| Detection | UV at 212 nm | insights.bioinsights.bio |

| Retention Time (NAC) | ~8.9 min | insights.bio |

| Retention Time (Di-NAC) | ~23.7 min | insights.bio |

| LOD (NAC) | 0.0001 mg/mL | insights.bio |

| LOQ (NAC) | 0.00018 mg/mL | insights.bio |

The choice of detector is paramount in HPLC analysis of NAC, influencing the method's sensitivity and selectivity.

Electrochemical Detection: This modality offers high sensitivity for electroactive compounds like NAC. Various systems have been compared, including dropping-mercury electrodes, amalgamated-gold electrodes, and detectors that use post-column electrochemical generation of iodine. nih.gov The latter has been shown to provide good reproducibility and a detection limit of 0.1 µg/mL in plasma. nih.gov More recent developments include sensors based on modified carbon paste electrodes, which can provide a wide linear range (e.g., 0.04 to 435.0 µM) and very low limits of detection (e.g., 0.01 µM). srce.hriapchem.org

Fluorimetric Detection: To achieve high sensitivity, fluorimetric detection is often used following a derivatization step that attaches a fluorescent tag to the NAC molecule. nih.govnih.gov This is particularly useful for analyzing low concentrations of NAC in biological samples. nih.gov For example, derivatization with N-(1-pyrenyl)maleimide (NPM) allows for the analysis of NAC-NPM adducts with a linear calibration range of 8-2500 nM. nih.gov

UV Detection: Ultraviolet (UV) detection is a straightforward and common approach that does not require derivatization. rsc.org The detection is typically performed at low wavelengths, such as 214 nm or 235 nm. rsc.orgresearchgate.net A validated LC-UV method demonstrated linearity in the concentration range of 10 to 50 μg/mL with detection at 214 nm. rsc.org

Mass Spectrometry (MS) Detection: Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) provides the highest level of selectivity and sensitivity. nih.govnih.gov This technique is ideal for quantifying total NAC in complex biological matrices like human plasma. nih.gov Methods often employ an isotope-labeled internal standard, such as d3-N-acetylcysteine, to ensure accuracy. nih.gov A validated LC-MS/MS method established a linear range of 10-5000 ng/mL in human plasma. nih.gov

To analyze NAC along with its polar, ionic impurities and degradation products, ion-pair chromatography is frequently used. ijper.orgnih.gov This technique is a form of reverse-phase chromatography where an ion-pairing agent is added to the mobile phase to form a neutral ion pair with the charged analyte, thereby increasing its retention on a nonpolar stationary phase. For the analysis of NAC and its related substances, such as L-cystine and L-cysteine, an anionic ion-pairing agent like octane (B31449) sulphonate is used at an acidic pH (e.g., 2.2). ijper.orgnih.gov This approach allows for the effective separation and quantification of known and unknown impurities in NAC formulations. ijper.org

Advanced Spectrophotometric and Spectrofluorimetric Techniques

Spectrophotometry and spectrofluorimetry offer simpler and more accessible alternatives to chromatography for NAC quantification, particularly in pharmaceutical preparations. srce.hrnih.gov

Spectrophotometric methods are often based on coupled redox and complexation reactions. nih.gov A common approach involves the reduction of a metal ion, such as Fe(III) or Cu(II), by the thiol group of NAC. nih.govsrce.hr The resulting reduced metal ion, Fe(II) or Cu(I), is then complexed with a chromogenic reagent to form a colored product that can be quantified by measuring its absorbance. nih.govsrce.hr For example, one method uses the reduction of Fe(III) to Fe(II), which then forms a complex with 2,4,6-tripyridyl-s-triazine (TPTZ), with the absorbance measured at 593 nm. nih.gov This method was linear for NAC concentrations from 1.0 µM to 100.0 µM. nih.gov Kinetic spectrophotometric methods, which measure the change in absorbance over time, can offer enhanced selectivity compared to equilibrium-based methods. srce.hr

Spectrofluorimetric methods provide high sensitivity. These can be based on the reaction of NAC with a reagent to form a fluorescent derivative. A procedure using o-phthalaldehyde (B127526) and isoleucine at pH 9.5 results in a product with maximum absorbance at 335 nm and is suitable for assaying NAC in the range of 0.5–49 µg/ml. rsc.org Another approach involves the quenching effect of the drug on the fluorescence of a reagent like acetoxymercuri fluorescein (B123965). researchgate.net

Table 2: Comparison of Spectrophotometric/Spectrofluorimetric Methods for NAC

| Method | Reagents | Principle | λ (nm) | Linear Range | Reference |

|---|---|---|---|---|---|

| Kinetic Spectrophotometry | bis(bathocuproinedisulfonate)cuprate(II) | Redox reaction forming a yellow-orange Cu(I) complex | 483 | 7.0 x 10⁻⁷ to 7.0 x 10⁻⁵ M | srce.hr |

| Equilibrium Spectrophotometry | Fe(III) and 2,4,6-tripyridyl-s-triazine (TPTZ) | Redox reaction followed by complexation | 593 | 1.0 µM to 100.0 µM | nih.gov |

| Spectrophotometry | o-phthalaldehyde and isoleucine | Formation of an absorbing derivative | 335 | 0.5–49 µg/ml | rsc.org |

| Spectrofluorimetry | Acetoxymercuri fluorescein (AMF) | Quenching of AMF fluorescence | λex 500, λem 530 | N/A | researchgate.net |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For NAC, derivatization primarily targets the reactive thiol group to enhance detectability, particularly for HPLC with UV or fluorescence detection.

Pre-column derivatization involves reacting the sample with a derivatizing agent before injection into the HPLC system. This strategy is widely used to improve the sensitivity and selectivity of NAC analysis.

Several reagents have been successfully employed for the pre-column derivatization of NAC's thiol group:

Monobromobimane (mBBr, Thiolyte® MB): This reagent reacts with thiols to form highly fluorescent derivatives, allowing for picogram-level sensitivity with fluorescence detection (λex = 380 nm, λem = 470 nm). tandfonline.comtandfonline.com

N-(1-pyrenyl)maleimide (NPM): NPM is another fluorescent labeling agent that reacts with the thiol group. The resulting NAC-NPM adduct can be analyzed by RP-HPLC with fluorescence detection (λex = 330 nm, λem = 376 nm), providing high sensitivity for quantification in biological samples. nih.govnih.govmst.edu

5,5'-dithio-(bis-2-nitrobenzoic acid) (DTNB or Ellman's Reagent): This classic thiol reagent reacts with NAC to form a mixed disulfide, which can be resolved by HPLC and detected by UV. nih.gov

Ethyl-propiolate (EPL): EPL is a newer reagent that reacts quickly with thiols in aqueous solutions to form a UV-absorbing thioacrylate derivative, making it suitable for automated online derivatization systems. semanticscholar.orgresearchgate.net

Table 3: Common Pre-Column Derivatizing Agents for NAC Thiol Group Analysis

| Derivatizing Reagent | Abbreviation | Resulting Derivative | Detection Method | Reference |

|---|---|---|---|---|

| Monobromobimane | mBBr | Fluorescent bimane adduct | Fluorescence (λex ~380 nm, λem ~470 nm) | tandfonline.comtandfonline.com |

| N-(1-pyrenyl)maleimide | NPM | Fluorescent pyrene (B120774) adduct | Fluorescence (λex ~330 nm, λem ~376 nm) | nih.govnih.gov |

| 5,5'-dithio-(bis-2-nitrobenzoic acid) | DTNB | Mixed disulfide | UV | nih.gov |

| o-Phthalaldehyde | OPA | Fluorescent isoindole derivative (with an amino acid) | Fluorescence / UV | rsc.orgopensciencepublications.com |

| Ethyl-propiolate | EPL | UV-absorbing thioacrylate | UV | semanticscholar.orgresearchgate.net |

| Ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate | SBD-F | Fluorescent SBD-thiol | Fluorescence | mdpi.com |

Post-Column Derivatization for Automated Flow Systems (e.g., FIA, SIA)

Automated flow systems, such as Flow Injection Analysis (FIA) and Sequential Injection Analysis (SIA), offer rapid, precise, and low-consumption methods for the determination of N-acetylcysteine, particularly in pharmaceutical formulations. These techniques often employ post-column derivatization, where a chemical reaction after the analytical separation generates a product that can be easily detected, typically by spectrophotometry.

A common approach is based on a redox reaction where NAC reduces a metal-ligand complex, resulting in a colored product. For instance, a widely used method involves the reduction of a Copper(II)-bathocuproine disulfonate (BCS) complex to an orange-colored Copper(I)-BCS complex, which is then measured by its absorbance at approximately 483 nm. researchgate.net Similarly, the reduction of a Copper(II)-neocuproine complex to a yellow-orange Copper(I)-neocuproine complex, with an absorption maximum at 458 nm, has been successfully implemented in a hybrid flow system. nih.govnih.gov Another method utilizes the formation of a complex between NAC and Palladium(II), which can be monitored spectrophotometrically. oup.com

These automated systems are optimized for various parameters, including pH, reagent concentrations, flow rates, and reaction coil length, to achieve maximum sensitivity and throughput. researchgate.netnih.gov FIA methods generally offer a higher sampling rate, while SIA methods are characterized by lower sample and reagent consumption. researchgate.netoup.com

| Parameter | Flow Injection Analysis (FIA) | Sequential Injection Analysis (SIA) | Hybrid Flow System |

|---|---|---|---|

| Principle | Redox reaction with Cu(II)-BCS | Redox reaction with Cu(II)-BCS | Redox reaction with Cu(II)-neocuproine |

| Detection Wavelength | 483 nm | 483 nm | 458 nm |

| Linearity Range | 3.0 x 10-7 – 3.0 x 10-5 mol L-1 | 4.0 x 10-7 – 4.0 x 10-5 mol L-1 | 1.0 x 10-6 – 1.0 x 10-4 mol L-1 |

| Limit of Detection (LOD) | 9 x 10-8 mol L-1 | Not specified | 2.7 x 10-7 mol L-1 |

| Sample Throughput | 120 h-1 | 60 h-1 | 100 h-1 |

| Relative Standard Deviation (RSD) | 0.61% | 2.62% | Not specified |

Hybrid and Coupled Analytical Techniques (e.g., SEC-ICP-AES for metalloprotein interactions)

To achieve higher sensitivity and specificity, especially in complex biological matrices, separation techniques are often coupled with sophisticated detectors. These "hyphenated techniques" provide comprehensive analytical information. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the determination of NAC in human plasma. oup.comsigmaaldrich.com This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. Methods have been developed and validated for the quantification of total NAC in plasma, often involving a reduction step with dithiothreitol (DTT) to convert oxidized forms back to NAC before analysis. sigmaaldrich.com Ultra-Performance Liquid Chromatography (UPLC), a high-pressure version of HPLC, coupled with MS (UPLC-MS) offers even faster and more efficient separations. nih.govinsights.bio

Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for NAC analysis in plasma. This approach requires a derivatization step to make the non-volatile NAC amenable to gas chromatography. researchgate.netresearchgate.net

Liquid Chromatography-UV-Mass Spectrometry (LC-UV-MS) is another hybrid technique that has been applied for the simultaneous determination of NAC and its impurities in pharmaceutical products. In this setup, UV detection is used for the quantification of the highly concentrated NAC, while the more sensitive MS detector is used for the identification and quantification of trace-level impurities. rsc.org

Capillary Electrophoresis (CE) , a high-resolution separation technique, has been coupled with various detectors for NAC analysis. CE-MS, for instance, offers a powerful method for the analysis of NAC and its related substances. ajpp.innih.gov

| Technique | Matrix | Linearity Range | Limit of Quantitation (LOQ) | Key Findings/Application |

|---|---|---|---|---|

| LC-MS/MS | Human Plasma | 10–5000 ng/mL | 50 ng/mL | Successfully applied to pharmacokinetic studies. oup.comsigmaaldrich.com |

| UPLC-MS | Rat Tissues and Plasma | 1–120 µg/mL (plasma) | 0.66 µg/mL | Used for tissue distribution studies. nih.gov |

| GC-MS | Human Plasma | Not specified | Not specified | Requires a two-step derivatization process. researchgate.netresearchgate.net |

| LC-UV-MS | Pharmaceutical Tablets | Not specified | Not specified | Simultaneous determination of NAC and its impurities. rsc.org |

Method Validation for Reproducibility and Specificity in Research Settings

The validation of analytical methods is a critical requirement to ensure that the data generated is reliable, reproducible, and specific for the analyte of interest. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). rsc.orgpcdn.co Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. documentsdelivered.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. documentsdelivered.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. documentsdelivered.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). documentsdelivered.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. pcdn.codocumentsdelivered.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pcdn.codocumentsdelivered.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. pcdn.codocumentsdelivered.com

Numerous studies have reported the validation of various analytical methods, primarily RP-HPLC, for the determination of NAC in pharmaceutical dosage forms and biological fluids. ajpp.indocumentsdelivered.com

| Method | Parameter | Typical Reported Values | Reference |

|---|---|---|---|

| RP-HPLC | Linearity (r²) | > 0.999 | documentsdelivered.com |

| Accuracy (% Recovery) | 97-103% | ||

| Precision (% RSD) | < 2% | documentsdelivered.com | |

| LOD | 0.70 µg/mL | ||

| LOQ | 2.11 µg/mL | ||

| LC-MS/MS | Intra-day Precision (% RSD) | < 8.57% | researchgate.net |

| Inter-day Precision (% RSD) | < 10.69% | researchgate.net |

Studies on Analytical Interference Mechanisms (e.g., with creatinine (B1669602) assays)

A significant aspect of analytical methodology is the understanding and mitigation of interferences, where other substances in a sample can artificially alter the measured concentration of the analyte. N-acetylcysteine has been identified as a source of interference in several common clinical laboratory assays.

The most well-documented interference is with the measurement of serum creatinine . NAC can cause a falsely low creatinine reading, particularly with enzymatic methods. sigmaaldrich.comnih.gov This interference is dose-dependent and becomes significant at high NAC concentrations, such as those achieved during intravenous administration for acetaminophen (B1664979) overdose. nih.gov The mechanism is believed to involve the inhibition of the Trinder reaction, a common enzymatic colorimetric method, by the antioxidant properties of NAC. nih.gov In contrast, the older colorimetric Jaffe method for creatinine measurement appears to be unaffected by NAC. sigmaaldrich.comnih.gov This has important clinical implications, as a falsely low creatinine level could mask or delay the diagnosis of acute kidney injury. sigmaaldrich.comnih.gov

NAC has also been shown to interfere with other assays that are based on the Trinder reaction, leading to falsely low results for analytes such as:

Cholesterol

Triglycerides

Uric acid

Lactate

Furthermore, interference has been reported with certain glucose meter devices that use a glucose dehydrogenase-linked assay, where NAC can cause a significant positive bias, leading to erroneously elevated glucose readings. This interference is dependent on the concentrations of both NAC and glucose. Awareness of these potential interferences is crucial for accurate clinical interpretation of laboratory results in patients receiving N-acetylcysteine.

| Affected Assay | Interference Effect | Mechanism/Method Affected | Clinical Significance |

|---|---|---|---|

| Creatinine | Falsely low | Enzymatic methods (Trinder reaction) | May mask or delay diagnosis of acute kidney injury. sigmaaldrich.comnih.gov |

| Cholesterol | Falsely low | Trinder-based assays | Potential misinterpretation of lipid status. |

| Triglycerides | Falsely low | Trinder-based assays | Potential misinterpretation of lipid status. |

| Uric Acid | Falsely low | Trinder-based assays | May affect monitoring of conditions like gout. |

| Glucose | Falsely high | Glucose dehydrogenase-linked glucose meters | Risk of inappropriate insulin (B600854) administration. |

Molecular and Cellular Mechanisms of Action of N Acetyl Cysteine

Role in Glutathione (B108866) (GSH) Homeostasis and Metabolism

NAC is a pivotal molecule in maintaining and augmenting the intracellular pool of glutathione, a critical antioxidant. Its influence on GSH homeostasis is multifaceted, involving the direct provision of a key precursor, modulation of enzymatic activity, and maintenance of the cellular redox environment.

Glutathione is a tripeptide synthesized from three amino acids: glutamate, cysteine, and glycine. The availability of cysteine is the rate-limiting step in the synthesis of GSH. nih.gov N-acetylcysteine serves as a stable and bioavailable precursor to L-cysteine. cymbiotika.comnih.gov Upon administration, NAC is deacetylated by acylases within cells to yield L-cysteine, thereby directly supplementing the intracellular cysteine pool. tandfonline.com This increased availability of cysteine bypasses the primary bottleneck in GSH production, leading to an enhanced rate of synthesis.

Once NAC is absorbed and transported to the liver and other tissues, it is converted to cysteine. cymbiotika.comcymbiotika.com This cysteine is then available for the enzymatic reactions that produce glutathione. cymbiotika.com By providing a direct source of this crucial amino acid, NAC effectively elevates cellular glutathione levels, which in turn enhances the body's antioxidant capacity.

The synthesis of GSH is regulated by a feedback inhibition mechanism where GSH itself can inhibit GCL activity. nih.gov When cellular GSH levels are sufficient, GCL activity is downregulated to prevent overproduction. Conversely, under conditions of oxidative stress or GSH depletion, this inhibition is relieved, allowing for increased GSH synthesis. NAC's role in providing cysteine ensures that when GCL is active, the necessary substrate is available to drive the synthesis of GSH forward. Furthermore, NAC can influence the cellular redox state, which in turn can modulate the activity of redox-sensitive enzymes like GCL. Studies have also pointed to NAC's ability to modulate the cystine-glutamate antiporter, which influences extracellular glutamate levels and can indirectly impact the substrates available for GCL. nih.govfrontiersin.org

The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a key indicator of the cellular redox state and a measure of oxidative stress. nih.govwikipedia.org A higher GSH/GSSG ratio signifies a more reduced environment and a greater capacity to neutralize reactive oxygen species. wikipedia.org Under conditions of oxidative stress, GSH is consumed in the process of detoxifying reactive species, leading to an increase in GSSG and a decrease in the GSH/GSSG ratio.

By promoting the synthesis of new GSH, N-acetylcysteine helps to replenish the pool of reduced glutathione, thereby restoring a favorable GSH/GSSG ratio. plos.org Research has demonstrated that pre-treatment with NAC can significantly enhance the GSH/GSSG ratio in cells exposed to high glucose and palmitic acid, conditions known to induce oxidative stress. plos.org In a study on intestinal subepithelial myofibroblasts from Crohn's disease patients, NAC treatment increased the GSH/GSSG ratio, which was associated with reduced secretion and activity of matrix metalloproteinase-2. nih.gov This ability to maintain redox homeostasis is central to NAC's protective effects against oxidative damage.

Table 1: Effect of NAC Pre-treatment on GSH/GSSG Ratio in Pancreatic Rin-5F Cells

| Treatment Condition | GSH/GSSG Ratio Enhancement with NAC |

|---|---|

| High Glucose + 0.06 mM Palmitic Acid | 20% |

| High Glucose + 0.3 mM Palmitic Acid | 50% |

A significant portion of cysteine in the plasma is bound to proteins, most notably albumin, through disulfide bonds. tandfonline.com This protein-bound cysteine is not immediately available for glutathione synthesis. N-acetylcysteine, being a thiol-containing compound, can participate in thiol-disulfide exchange reactions. tandfonline.comnih.gov Through this mechanism, NAC can reduce the disulfide bonds linking cysteine to plasma proteins, thereby liberating free cysteine. tandfonline.com

This released cysteine can then be taken up by cells and utilized for the synthesis of glutathione. tandfonline.com This represents an indirect but important pathway by which NAC increases the availability of the rate-limiting substrate for GSH production. droracle.ai Studies have shown that clinically relevant concentrations of NAC can significantly increase free cysteine in plasma by decreasing its protein binding. tandfonline.com Research involving labeled NAC in rats indicated that the resulting increase in erythrocyte GSH was largely derived from endogenous cysteine released from proteins via thiol exchange with NAC, rather than directly from the administered NAC itself. tandfonline.com NAC has been shown to rapidly reduce the disulfide bond of cysteinylated human serum albumin (HSA-Cys), regenerating the reduced form of albumin (HSA-SH) and forming a NAC-cysteine dimer. nih.govnih.gov

Direct Chemical Reactivity and Redox Scavenging

Beyond its role as a glutathione precursor, N-acetylcysteine possesses intrinsic antioxidant properties due to the presence of a reactive thiol (-SH) group. This allows it to directly interact with and neutralize various reactive oxygen and nitrogen species.

N-acetylcysteine can directly scavenge a number of harmful free radicals. nih.govspandidos-publications.com Its thiol group can donate a hydrogen atom to neutralize highly reactive species, thereby mitigating their damaging effects on cellular components like lipids, proteins, and DNA. While its direct scavenging activity against some of the most common ROS, such as superoxide and hydrogen peroxide, is considered relatively modest at physiological concentrations, it is an effective scavenger of the highly damaging hydroxyl radical (•OH) and hypochlorous acid (HOCl). researchgate.netnih.gov

NAC also demonstrates reactivity towards reactive nitrogen species (RNS). researchgate.net It can directly scavenge species such as nitrogen dioxide (NO₂) and has been shown to neutralize peroxynitrite (ONOO-), a potent and destructive oxidant formed from the reaction of superoxide and nitric oxide. tandfonline.comresearchgate.net This direct scavenging activity, although perhaps secondary to its role in GSH synthesis, provides an immediate line of defense against oxidative and nitrosative stress, particularly in situations where the glutathione system is overwhelmed. tandfonline.com

Table 2: Direct Scavenging Activity of N-Acetylcysteine

| Reactive Species | Scavenging Efficacy |

|---|---|

| Hydroxyl Radical (•OH) | Excellent |

| Hypochlorous Acid (HOCl) | Excellent |

| Hydrogen Peroxide (H₂O₂) | Slow |

| Superoxide (O₂•⁻) | Not detectable |

| Peroxynitrite (ONOO-) | Effective |

| Nitrogen Dioxide (NO₂) | Effective |

Disulfide Bond Reduction Mechanisms in Macromolecules

N-Acetyl Cysteine (NAC) is recognized for its ability to reduce disulfide bonds in macromolecules, a key mechanism underlying some of its therapeutic effects. consensus.appresearchgate.net This action is primarily attributed to the free sulfhydryl (-SH) group in the NAC molecule, which can participate in thiol-disulfide exchange reactions. researchgate.net

One of the most well-established examples of this mechanism is its mucolytic activity. In conditions characterized by excessive and viscous mucus, high-molecular-weight glycoproteins are heavily cross-linked by disulfide bridges. tandfonline.comacs.org NAC effectively breaks these disulfide bonds, leading to the depolymerization and reduced viscosity of mucus, thereby facilitating its clearance from the respiratory tract. researchgate.nettandfonline.com

Beyond its effects on mucus, NAC can also reduce disulfide bonds in proteins such as albumin. nih.gov For instance, NAC can break the disulfide bond in cysteinylated albumin (HSA-Cys), regenerating the free thiol form of albumin's Cys34 residue. nih.gov This action restores the antioxidant capacity of albumin. nih.gov The reaction proceeds with the NAC thiolate attacking the disulfide bond, forming a mixed disulfide (Cys-NAC) and releasing the reduced protein. tandfonline.comnih.gov The disulfide-reducing activity of NAC is reported to be higher than that of cysteine or glutathione, which is attributed to its stronger nucleophilicity. acs.org

Table 1: Research Findings on Disulfide Bond Reduction by N-Acetyl Cysteine

| Macromolecule | Effect of NAC | Mechanism | Reference |

|---|---|---|---|

| Mucus Glycoproteins | Reduces viscosity | Breaks disulfide cross-links | researchgate.nettandfonline.com |

| Cysteinylated Albumin (HSA-Cys) | Regenerates free thiol form (HSA-SH) | Thiol-disulfide exchange, forming Cys-NAC | nih.gov |

Generation of Hydrogen Sulfide (B99878) (H₂S) and Sulfane Sulfur Species Pathways

A more recently elucidated mechanism of N-Acetyl Cysteine's action involves its metabolic conversion to hydrogen sulfide (H₂S) and sulfane sulfur species. nih.govresearchgate.net This pathway contributes significantly to NAC's antioxidant and cytoprotective effects. nih.govnih.gov

The process begins with the deacetylation of NAC to yield L-cysteine. nih.gov This NAC-derived cysteine then serves as a substrate for desulfuration reactions that generate H₂S. nih.govnih.gov This conversion is facilitated by enzymes such as cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), which are key enzymes in the transsulfuration pathway. rug.nlunl.pt

Once generated, H₂S is predominantly oxidized within the mitochondria to form sulfane sulfur species. nih.govnih.gov This mitochondrial oxidation is a rapid process involving enzymes like 3-mercaptopyruvate sulfurtransferase (MST) and sulfide:quinone oxidoreductase (SQR). nih.govnih.govresearchgate.net These sulfane sulfur species, which include persulfides and polysulfides, are highly reactive and are considered potent antioxidants and signaling molecules. nih.govresearchgate.net They are believed to be the actual mediators of many of the immediate antioxidative and cytoprotective effects previously attributed directly to NAC or NAC-derived glutathione. nih.govresearchgate.netnih.gov

Table 2: Key Enzymes and Products in the NAC-derived H₂S and Sulfane Sulfur Pathway

| Molecule/Enzyme | Role | Cellular Location | Reference |

|---|---|---|---|

| N-Acetyl Cysteine (NAC) | Precursor to Cysteine | Extracellular/Intracellular | nih.gov |

| Cysteine | Direct precursor to H₂S | Intracellular | nih.gov |

| Cystathionine β-synthase (CBS) | H₂S synthesis from Cysteine | Cytosol | rug.nl |

| Cystathionine γ-lyase (CSE) | H₂S synthesis from Cysteine | Cytosol | rug.nl |

| Hydrogen Sulfide (H₂S) | Intermediate signaling molecule | Intracellular | nih.gov |

| 3-Mercaptopyruvate Sulfurtransferase (MST) | Sulfane sulfur generation from H₂S | Mitochondria/Cytosol | nih.govunl.pt |

| Sulfide:Quinone Oxidoreductase (SQR) | H₂S oxidation to sulfane sulfur | Mitochondria | nih.govresearchgate.net |

Modulation of Intracellular Signaling Pathways and Gene Expression

Nuclear Factor Kappa-B (NF-κB) Pathway Regulation

N-Acetyl Cysteine is a well-documented inhibitor of the Nuclear Factor Kappa-B (NF-κB) signaling pathway. researchgate.netwikipedia.orgnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. nih.gov

The inhibitory action of NAC on the NF-κB pathway is mediated through the suppression of IκB kinases (IKKα and IKKβ). albany.edunih.gov In the canonical NF-κB pathway, stimuli such as tumor necrosis factor-alpha (TNF-α) activate the IKK complex. albany.edu This complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. researchgate.net The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes. researchgate.netalbany.edu

Research has shown that NAC can suppress the activation of IKKα and IKKβ induced by stimuli like TNF-α. albany.edunih.gov By inhibiting these kinases, NAC prevents the phosphorylation and degradation of IκBα. albany.edu This, in turn, sequesters NF-κB in the cytoplasm, blocking its nuclear translocation and subsequent activation of pro-inflammatory gene expression. researchgate.netalbany.edu This mechanism underscores NAC's anti-inflammatory properties. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., p38 MAPK, ERK pathway)

N-Acetyl Cysteine's influence on Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the p38 MAPK and Extracellular signal-Regulated Kinase (ERK) pathways, is complex and appears to be context-dependent. atsjournals.orgnih.gov These pathways are critical in regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

Several studies have demonstrated that NAC can inhibit the activation of p38 MAPK. nih.goversnet.org For instance, in human pulmonary vascular endothelial cells, NAC was found to attenuate TNF-α-induced activation of p38 MAPK and its upstream activators, MKK3/MKK6. nih.gov Similarly, in human airway smooth muscle cells, NAC inhibited IL-1β-induced p38 MAPK activation. ersnet.org

Conversely, the effect of NAC on the ERK pathway can be stimulatory. In articular chondrocytes, NAC was shown to dose-dependently activate the phosphorylation of ERK. nih.gov This activation was also observed in other studies, suggesting a potential role for NAC in promoting cell survival through the ERK pathway. oup.com However, the cellular environment, such as the presence or absence of serum, can significantly alter NAC's effects on MAPK pathways. atsjournals.orgnih.gov In a serum-depleted environment, NAC was found to inhibit lipopolysaccharide (LPS)-induced activation of ERK and p38 MAPK, whereas in the presence of serum, it enhanced LPS-induced p38 MAPK phosphorylation. atsjournals.orgnih.gov

Table 3: Effects of N-Acetyl Cysteine on MAPK Signaling Pathways

| Pathway | Effect of NAC | Cellular Context/Stimulus | Reference |

|---|---|---|---|

| p38 MAPK | Inhibition | TNF-α-stimulated endothelial cells | nih.gov |

| p38 MAPK | Inhibition | IL-1β-stimulated airway smooth muscle cells | ersnet.org |

| p38 MAPK | Inhibition | LPS-stimulated macrophages (serum-depleted) | atsjournals.orgnih.gov |

| p38 MAPK | Enhancement | LPS-stimulated macrophages (serum-replete) | atsjournals.orgnih.gov |

| ERK | Activation | Human and bovine chondrocytes | nih.gov |

| ERK | Activation | Kidney epithelial cells | oup.com |

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation and Antioxidant Gene Induction (e.g., SOD, GPx, GST, HO-1, NQO1)

N-Acetyl Cysteine can modulate the activity of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2), a master transcriptional regulator of the cellular antioxidant response. nih.gov Under basal conditions, Nrf2 is kept at low levels through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation. mdpi.com Upon exposure to oxidative stress or electrophiles, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. mdpi.com In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of genes encoding antioxidant and detoxifying enzymes.

While NAC is known to support the synthesis of glutathione, a key cellular antioxidant, its direct role in activating the Nrf2 pathway is also recognized. nih.gov Studies have shown that NAC treatment can lead to the upregulation of Nrf2 expression and subsequent induction of its target genes. nih.gov These genes include superoxide dismutase (SOD), glutathione peroxidase (GPx), glutathione S-transferases (GSTs), heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.comfrontiersin.org The activation of the Nrf2/HO-1 pathway has been implicated in the protective effects of NAC in various models of cellular stress. frontiersin.org The mechanism may involve the ability of NAC and its metabolites to modify the redox-sensitive cysteine residues on Keap1, thereby disrupting the Keap1-Nrf2 interaction and promoting Nrf2 activation. mdpi.comnih.gov

Regulation of Apoptotic and Anti-Apoptotic Protein Expression (e.g., Bax, Bcl-2, Caspases)

N-Acetyl Cysteine exerts regulatory effects on apoptosis, or programmed cell death, by modulating the expression and activity of key pro-apoptotic and anti-apoptotic proteins. nih.govjneurosci.org Its impact on apoptosis can be context-dependent, sometimes preventing and other times inducing cell death.

In many instances, NAC demonstrates anti-apoptotic effects by counteracting oxidative stress-induced apoptosis. arvojournals.orgnih.gov This protection is often associated with a decrease in the expression of the pro-apoptotic protein Bax and an increase in the expression of the anti-apoptotic protein Bcl-2. arvojournals.orgresearchgate.net The ratio of Bax to Bcl-2 is a critical determinant of mitochondrial outer membrane permeabilization, a key event in the intrinsic apoptotic pathway. By altering this ratio in favor of survival, NAC can prevent the release of cytochrome c from the mitochondria. plos.org

Furthermore, NAC has been shown to inhibit the activation of caspases, which are the executioners of apoptosis. nih.govmdpi.com Specifically, NAC can attenuate the activation of initiator caspases like caspase-9 (involved in the intrinsic pathway) and caspase-8 (involved in the extrinsic pathway), as well as the executioner caspase, caspase-3. nih.govnih.gov

Conversely, under certain conditions, high concentrations of NAC have been reported to induce apoptosis. nih.gov This pro-apoptotic effect can involve the upregulation of Bax, downregulation of Bcl-2, and the activation of caspase-9 and caspase-3, leading to the characteristic features of apoptosis. nih.gov

Table 4: Modulation of Apoptotic and Anti-Apoptotic Proteins by N-Acetyl Cysteine

| Protein | Function | Effect of NAC | Cellular Context | Reference |

|---|---|---|---|---|

| Bax | Pro-apoptotic | Downregulation (protective) / Upregulation (pro-apoptotic) | High glucose-treated conjunctival cells / H9c2 cells | nih.govarvojournals.org |

| Bcl-2 | Anti-apoptotic | Upregulation (protective) / Downregulation (pro-apoptotic) | PC3 cells / H9c2 cells | nih.govresearchgate.net |

| Caspase-3 | Executioner caspase | Inhibition (protective) / Activation (pro-apoptotic) | PAT-treated HEK293 cells / H9c2 cells | nih.govmdpi.com |

| Caspase-8 | Initiator caspase | Inhibition (protective) | Cd-exposed liver tissue | nih.gov |

Interactions with Cellular Macromolecules and Enzymes

N-acetylcysteine (NAC) exerts its biological effects through a multifaceted array of interactions with various cellular macromolecules and enzymes. These interactions are fundamental to its mechanisms of action, which span from direct enzymatic modulation to the protection of genetic material and the regulation of neurotransmitter systems.

Direct Enzymatic Activity Modulation (e.g., TrxR, GR, GPx, GST)

N-acetylcysteine has been shown to directly influence the activity of several key antioxidant enzymes. As a precursor to L-cysteine and subsequently glutathione (GSH), NAC plays a crucial role in replenishing intracellular GSH stores, which is essential for the function of various glutathione-dependent enzymes. invigormedical.com

Research has demonstrated that NAC treatment can enhance the activity of Glutathione S-transferase (GST). nih.gov Furthermore, studies in healthy individuals have shown that oral administration of NAC can lead to an increase in the activity of glutathione peroxidase (GPx). nih.gov GPx is a critical enzyme in the detoxification of reactive oxygen species (ROS), and its activity is dependent on the availability of GSH. ahajournals.org

In the context of viral infections such as SARS-CoV-2, which can disrupt cellular redox homeostasis, NAC administration has been observed to restore the diminished activities of several antioxidant enzymes. A study on COVID-19 patients found that treatment with NAC was associated with the restoration of serum levels of thioredoxin reductase (TrxR), glutathione reductase (GR), GPx, and GST. nih.gov This suggests that NAC can help re-establish the normal functioning of these vital enzymatic defense systems under conditions of oxidative stress.

| Enzyme | Effect of NAC Administration | Reference |

|---|---|---|

| Thioredoxin Reductase (TrxR) | Restored activity in COVID-19 patients | nih.gov |

| Glutathione Reductase (GR) | Restored activity in COVID-19 patients | nih.gov |

| Glutathione Peroxidase (GPx) | Increased activity in healthy individuals and restored activity in COVID-19 patients | nih.govnih.gov |

| Glutathione S-Transferase (GST) | Enhanced activity and restored activity in COVID-19 patients | nih.govnih.gov |

Influence on Protein Conformation and Stability (e.g., SARS-CoV-2 spike protein)

N-acetylcysteine can directly interact with proteins, influencing their structure and function. This is particularly evident in its effect on proteins with disulfide bonds. The thiol group in NAC can act as a reducing agent, cleaving these bonds and altering the protein's three-dimensional conformation. wikipedia.org

A notable example of this is the interaction of NAC with the spike protein of the SARS-CoV-2 virus. In silico studies have proposed that NAC can reduce the solvent-accessible disulfide bonds of the spike protein. chemrxiv.org This reduction perturbs the protein's functionally active conformation, which is crucial for its binding to the angiotensin-converting enzyme 2 (ACE2) receptor on human cells. chemrxiv.orgtandfonline.com Proteomics data have shown that NAC can form covalent conjugates with cysteine residues of the spike protein that were originally part of disulfide bonds. tandfonline.comresearchgate.net This conformational change has been shown to weaken the binding affinity of the spike protein to the ACE2 receptor, potentially inhibiting viral entry into host cells. chemrxiv.orgtandfonline.comresearchgate.net This mechanism highlights a direct physical interaction between NAC and a viral protein, leading to a functional consequence. NAC has also been found to reduce misfolded protein levels and ameliorate proteotoxicity through its interaction with heat shock proteins. nih.gov

Protection Mechanisms against DNA Damage in In Vitro Models

N-acetylcysteine exhibits a range of protective mechanisms against DNA damage in various in vitro models. nih.govoup.com Its primary mode of action in this regard is its potent antioxidant activity. By scavenging reactive oxygen species (ROS), NAC can prevent these damaging molecules from interacting with and modifying DNA. nih.govoup.com

The protective effects of NAC are also linked to its role as a precursor for glutathione synthesis. nih.govresearchgate.net Glutathione is a major intracellular antioxidant that plays a critical role in detoxifying mutagens and carcinogens, thereby protecting DNA from damage. oup.com Studies have shown that NAC can protect against DNA damage induced by various agents, including radiation and chemical mutagens. researchgate.netbiomedres.us For instance, in human lymphocytes, NAC has been shown to reduce DNA damage caused by copper sulphate, with evidence suggesting it may also have an adjuvant effect on DNA repair processes. biomedres.us Similarly, in HepG2 cells, NAC has been demonstrated to offer protection against lead-induced DNA damage. nih.gov The mechanisms underlying this protection are thought to involve both the direct scavenging of free radicals and the maintenance of a robust intracellular antioxidant defense system. researchgate.netnih.gov

| Cell Type | Damaging Agent | Observed Protective Effect of NAC | Reference |

|---|---|---|---|

| Human Lymphocytes | Copper Sulphate | Reduced DNA damage and potential adjuvant effect on DNA repair | biomedres.us |

| Human Fibroblasts | UVA, UVB, and Visible Radiation | Reduced level of DNA damage | researchgate.net |

| HepG2 Cells | Lead Nitrate | Significant reduction in the degree of DNA damage | nih.gov |

| HepG2 Cells | Cisplatin | Protected against DNA damage and cell apoptosis | researchgate.net |

Modulation of Neurotransmitter Systems and Receptors (e.g., NMDA, AMPA, Dopamine)

N-acetylcysteine has been shown to modulate several neurotransmitter systems in the central nervous system, which is an area of growing research interest. nih.govresearchgate.net Its effects are particularly noted in the glutamatergic and dopaminergic systems.

In the glutamatergic system, NAC can influence neurotransmission through its interaction with the cystine-glutamate antiporter. nih.gov This leads to an increase in extracellular glutamate, which can then act on various glutamate receptors. wikipedia.org Research suggests that NAC can modulate the activity of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. wikipedia.orgnih.govresearchgate.net Some studies indicate that the antidepressant-like effects of NAC may be mediated through AMPA receptors. nih.gov Furthermore, by restoring glutamate homeostasis, NAC may reduce the activation of certain NMDA receptors, which has been implicated in its therapeutic effects in models of Huntington's disease. oup.com

With regard to the dopaminergic system, NAC has demonstrated neuroprotective effects on dopamine neurons. mdpi.comnih.gov In animal models of Parkinson's disease, NAC has been shown to preserve the dopaminergic system and improve motor outcomes. mdpi.com Clinical studies have suggested that NAC may have a direct effect on the dopamine system in patients with Parkinson's disease, with observed increases in dopamine transporter binding in the brain. plos.orgdrperlmutter.com The mechanisms are thought to involve NAC's antioxidant properties, which protect dopamine neurons from oxidative stress-induced damage. plos.org

| Neurotransmitter System | Receptor/Transporter | Observed Effect of NAC | Reference |

|---|---|---|---|

| Glutamatergic | NMDA Receptor | Modulates receptor activity | wikipedia.orgnih.gov |

| AMPA Receptor | Mediates antidepressant-like effects | nih.gov | |

| Dopaminergic | Dopamine Transporter (DAT) | Increased binding in Parkinson's disease patients | plos.orgdrperlmutter.com |

Theoretical and Computational Chemistry of N Acetyl Cysteine

Quantum Chemical Characterization

Quantum chemical methods are instrumental in elucidating the electronic properties and energetic landscape of N-acetylcysteine.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.orgscispace.com It has been widely applied to study N-acetylcysteine, providing detailed information about its reactivity and interaction mechanisms. mdpi.comdergipark.org.tr DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G+(d) or 6-311G(d,p), are used to determine various quantum chemical descriptors that govern the molecule's behavior. mdpi.comdergipark.org.trnih.gov

Key reactivity descriptors for N-acetylcysteine determined through DFT include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO energy (EHOMO) indicates the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. mdpi.com A higher EHOMO value suggests a greater tendency for the molecule to donate electrons to an acceptor, which is a key factor in its role as a corrosion inhibitor. mdpi.com The distribution of HOMO and LUMO densities reveals the active sites for these interactions. For NAC, these orbitals are often localized around the sulfur, oxygen, and nitrogen atoms. mdpi.com

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, and EA is the energy released when an electron is added. These are fundamental properties related to the HOMO and LUMO energies, respectively.

Electronegativity (χ), Chemical Potential (ε), and Hardness (η): Electronegativity describes the power of an atom to attract electrons. mdpi.com Chemical potential is the negative of electronegativity, and hardness is a measure of the molecule's resistance to charge transfer. mdpi.com These global reactivity descriptors provide insights into the nature and intensity of interactions at interfaces, such as a metal surface. mdpi.com

Dipole Moment (μ): The dipole moment indicates the partial separation of electric charge within the molecule. mdpi.com A significant dipole moment, as found in NAC (e.g., a calculated value of 3.98 D), suggests the possibility of electrostatic interactions with charged species or surfaces. mdpi.com

Natural Atomic Charges: The distribution of partial charges on the atoms of NAC identifies nucleophilic and electrophilic centers. mdpi.com For instance, oxygen, nitrogen, and to some extent, sulfur atoms act as nucleophilic centers, contributing to the molecule's ability to adsorb onto surfaces like carbon steel. mdpi.com

Studies have shown that the theoretical results from DFT calculations are consistent with experimental data, for example, in explaining the corrosion inhibition mechanism of NAC on carbon steel and copper. mdpi.comdergipark.org.trnih.gov The calculations confirm that the inhibitor action involves chemisorption of NAC molecules on the metal surface, facilitated by the heteroatoms (O, N, S) and accompanied by van der Waals forces and electrostatic interactions. mdpi.comnih.govresearchgate.net

| Quantum Chemical Descriptor | Significance in N-Acetyl Cysteine | Typical Computational Method |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates electron-donating ability; higher value correlates with better corrosion inhibition. mdpi.com | DFT (e.g., B3LYP/6-31G+(d)) mdpi.com |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates electron-accepting ability. mdpi.com | DFT (e.g., B3LYP/6-31G+(d)) mdpi.com |

| Energy Gap (ΔE = ELUMO - EHOMO) | Relates to molecular stability and reactivity. | DFT (e.g., B3LYP/6-31G+(d)) mdpi.com |

| Dipole Moment (μ) | Indicates polarity and potential for electrostatic interactions. mdpi.com A value of 3.98 D has been reported. mdpi.com | DFT (e.g., B3LYP/6-31G+(d)) mdpi.com |

| Electronegativity (χ) | Describes the atom's power to attract electrons. mdpi.com | Calculated from EHOMO and ELUMO |

| Chemical Hardness (η) | Measures resistance to charge transfer, indicating stability. mdpi.com | Calculated from EHOMO and ELUMO |

Ab Initio Calculations for Energetic Profiles and Conformational Space Exploration

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to explore the conformational space and energetic profiles of N-acetylcysteine and its derivatives. acs.orgnih.govacs.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a detailed understanding of the molecule's potential energy surface.

A comprehensive conformational analysis of N-acetyl-l-cysteine-N-methylamide, a model for the cysteine residue in peptides, was performed using ab initio (RHF/6-31G(d)) and DFT (B3LYP/6-31G(d)) methods. acs.orgnih.gov This study explored the full conformational space, identifying numerous stable conformers and the transition states that connect them. acs.orgnih.gov Such analyses reveal the influence of the polar side chain on the conformational preferences of peptide structures. nih.govacs.org For instance, multidimensional conformational analysis predicted 81 possible structures for N-acetyl-l-cysteine-N-methylamide, with optimizations at higher levels of theory leading to some conformational migrations compared to earlier studies. acs.orgnih.gov

Ab initio calculations have also been used to investigate the thermal stability of related compounds. For example, studies on S-nitroso-N-acetylcysteine (SNAC) and S-nitroso-N-acetylpenicillamine (SNAP) used ab initio calculations to show that steric interactions in the dimerization reaction are a key factor in the enhanced stability of SNAP. rsc.orgrsc.org These calculations can estimate the steric strain and deformation energies involved in such reactions. rsc.org

The exploration of the potential energy surface helps in identifying low-energy conformations and understanding the pathways of interconversion between them. acs.orgacs.org This information is crucial for understanding how NAC and its derivatives interact with biological targets or other molecules.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a dynamic picture of N-acetylcysteine's behavior, complementing the static view from quantum chemical calculations.

Conformational Analysis and Interconversion Pathways

Molecular dynamics simulations are used to explore the conformational landscape of N-acetylcysteine in different environments. These simulations track the atomic motions over time, revealing the flexibility of the molecule and the transitions between different conformations. researchgate.netresearchgate.net By analyzing the trajectories from MD simulations, researchers can identify the most populated conformational states and the energetic barriers for interconversion. acs.org This is particularly important for understanding how NAC interacts with biological macromolecules, as the binding affinity can be highly dependent on the conformation of the ligand. chemrxiv.org For example, in silico analysis has shown that covalent conjugation of NAC can perturb the conformation of proteins like the SARS-CoV-2 spike protein. chemrxiv.org

Adsorption Mechanisms at Interfaces (e.g., metal surfaces)

Atomistic simulations, such as those based on Monte Carlo methods, are used to study the adsorption of N-acetylcysteine onto surfaces, which is particularly relevant to its application as a corrosion inhibitor. mdpi.comnih.gov These simulations can model the interaction between NAC molecules and a metal surface, such as Fe(110) for carbon steel, in the presence of a solvent. mdpi.com

Solvent Effects on Molecular Interactions

The solvent environment can significantly influence the structure, reactivity, and interaction of N-acetylcysteine. acs.orgnih.gov Computational studies often incorporate solvent effects, either implicitly using continuum models or explicitly by including solvent molecules in the simulation box. acs.org

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand and predict the interaction between a ligand, such as N-acetylcysteine, and a protein's active site.

Binding Affinity Predictions for Protein Active Sites (e.g., viral proteases)

Molecular docking studies have been employed to investigate the binding affinity of N-acetylcysteine with various protein active sites, notably viral proteases. For instance, in the context of SARS-CoV-2, the main protease (Mpro) is a crucial enzyme for viral replication, making it a prime target for inhibitors.

Computational studies have evaluated the binding abilities of NAC and its derivatives with the SARS-CoV-2 main protease. chemrxiv.orgchemrxiv.orgukrbiochemjournal.org In one such study, the binding affinity of N-acetylcysteine was calculated to be -4.24 kcal/mol. chemrxiv.orgchemrxiv.org This interaction involves the formation of hydrogen bonds with key amino acid residues in the active site of the protease, such as Cys145, His163, and Gly143. chemrxiv.orgchemrxiv.org Further molecular dynamics simulations have corroborated these findings, demonstrating stable binding of NAC at the Mpro catalytic site, with interactions observed with crucial residues like His41 and Cys145. nih.gov

Derivatives of NAC, such as NAC benzyl (B1604629) ester (NACBn), NAC ethyl ester (NACEt), and NAC amide (NACA), have also been investigated and were found to potentially bind more effectively to the SARS-CoV-2 protease than NAC itself. ukrbiochemjournal.orgresearchgate.net These studies highlight the potential of NAC and its analogs to interact with and possibly inhibit the function of viral proteases.

Interactive Data Table: Binding Affinities of N-Acetylcysteine and Related Compounds with SARS-CoV-2 Main Protease

| Compound | Binding Affinity (kcal/mol) | Interacting Residues in SARS-CoV-2 Mpro |

| N-acetylcysteine (NAC) | -4.24 chemrxiv.orgchemrxiv.org | Cys145, His163, Gly143 chemrxiv.orgchemrxiv.org |

| Zinc-acetylcysteine | -4.29 chemrxiv.orgchemrxiv.org | Gly143, Ser144, Cys145, Glu166 chemrxiv.org |

| Niclosamide | -7.5 chemrxiv.orgchemrxiv.org | Glu166, Cys145, His41 chemrxiv.org |

| Hydroxychloroquine | -6.66 chemrxiv.orgchemrxiv.org | Cys145, Glu166, Arg188 chemrxiv.org |

| NAC (alternative study) | -4.99 cellmolbiol.org | Asn142, Ser144, Gly143, Cys145, His163 cellmolbiol.org |

Ligand-Induced Conformational Changes in Biomolecules

The binding of a ligand to a protein can induce conformational changes in the biomolecule, which are often critical for its biological function. nih.govresearchgate.net Molecular dynamics (MD) simulations are a powerful tool to study these dynamic processes.

In the case of N-acetylcysteine, MD simulations have been used to explore its effect on the conformational stability of proteins like the SARS-CoV-2 spike protein. chemrxiv.org One study hypothesized that NAC could perturb the spike protein's conformation by reducing a solvent-accessible disulfide bond (Cys391-Cys525). chemrxiv.org The simulation showed that NAC initially binds near this disulfide bond and, over time, can lead to a weakening of the binding affinity between the spike protein and the ACE2 receptor. chemrxiv.org This suggests that NAC can induce conformational changes that may interfere with virus-host cell interaction. chemrxiv.orgtandfonline.com

These computational approaches allow for the visualization and analysis of how the binding of a small molecule like NAC can alter the three-dimensional structure and dynamics of a large biomolecule, providing insights into its mechanism of action. nih.gov

Theoretical Insights into Reaction Mechanisms (e.g., redox reactions with graphene oxide)

Theoretical chemistry provides valuable tools to elucidate the mechanisms of chemical reactions at a molecular level. Quantum chemical methods, such as Density Functional Theory (DFT), are used to study the electronic structure and reactivity of molecules. mdpi.comdergipark.org.trdergipark.org.tr

The reaction between N-acetylcysteine and graphene oxide (GO) has been a subject of theoretical investigation. rsc.org Graphene oxide, a material with various oxygen-containing functional groups, can be reduced by NAC. rsc.orgacs.org Theoretical modeling has been employed to understand the underlying reaction mechanisms. rsc.org

Research Applications of N Acetyl Cysteine in Materials Science and Biochemistry Non Clinical Focus

Application in Nanomaterial Synthesis and Functionalization

The synthesis and modification of nanomaterials are critical areas of modern materials science. NAC has emerged as a valuable molecule in this field due to its ability to act as both a reducing and a capping agent, influencing the size, stability, and surface properties of various nanoparticles.

N-Acetyl Cysteine plays a crucial role in the "green" synthesis of metallic nanoparticles, offering a biocompatible and straightforward method for their production. rsc.orgmdpi.com In the synthesis of silver nanoparticles (AgNPs), NAC can act as a bioreducing, capping, and even a gel-forming agent. rsc.orgrscf.ru This one-pot synthesis approach is valued for its simplicity and scalability. rsc.org The thiol group of NAC is particularly important as it can reduce silver ions to form nanoparticles. mdpi.comrscf.ru

The use of NAC allows for control over the characteristics of the resulting nanoparticles. For instance, studies have shown that using NAC in the synthesis of silver nanostructures can lead to the formation of silver nanoclusters (AgNCs) with an average diameter of around 5 nm. rsc.org These NAC-capped silver nanoclusters have been found to be negatively charged. rsc.orgrscf.ru The interaction between NAC and the silver surface often occurs through the sulfur atom of the thiol group, forming a "shell" around the nanoparticle "core". rsc.orgrsc.org This capping by NAC not only stabilizes the nanoparticles but also influences their biological interactions. rsc.org